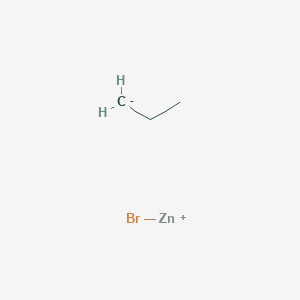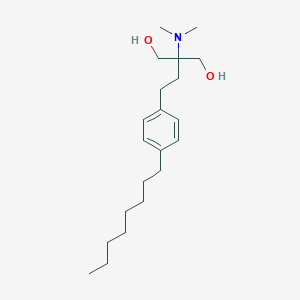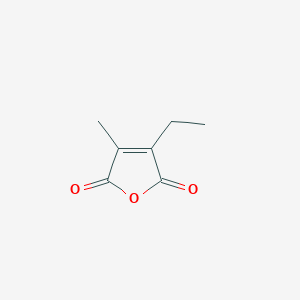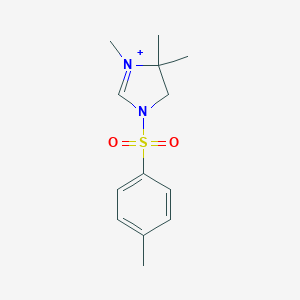
1H-Imidazolium, 4,5-dihydro-3,4,4-trimethyl-1-((4-methylphenyl)sulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazolium, 4,5-dihydro-3,4,4-trimethyl-1-((4-methylphenyl)sulfonyl)- is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly used in various fields of research, including organic synthesis, catalysis, and material science.
Wirkmechanismus
The mechanism of action of 1H-Imidazolium, 4,5-dihydro-3,4,4-trimethyl-1-((4-methylphenyl)sulfonyl)- is not fully understood. However, it is believed to act as a Lewis acid catalyst, which facilitates the reaction between two or more molecules. The sulfonyl group attached to the imidazole ring is thought to enhance the catalytic activity of the compound.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 1H-Imidazolium, 4,5-dihydro-3,4,4-trimethyl-1-((4-methylphenyl)sulfonyl)-. However, studies have shown that it is relatively non-toxic and does not exhibit significant cytotoxicity in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1H-Imidazolium, 4,5-dihydro-3,4,4-trimethyl-1-((4-methylphenyl)sulfonyl)- in lab experiments is its high catalytic activity. It is also relatively stable and easy to handle. However, one of the limitations is that it is relatively expensive compared to other catalysts.
Zukünftige Richtungen
There are several future directions for research on 1H-Imidazolium, 4,5-dihydro-3,4,4-trimethyl-1-((4-methylphenyl)sulfonyl)-. One area of interest is the development of new synthetic methods using this compound as a catalyst. Another area of research is the use of this compound in the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action and potential applications of this compound in various fields of research.
Conclusion:
In conclusion, 1H-Imidazolium, 4,5-dihydro-3,4,4-trimethyl-1-((4-methylphenyl)sulfonyl)- is a versatile chemical compound with a wide range of applications in scientific research. Its high catalytic activity and relative stability make it an attractive catalyst for organic synthesis reactions and material science. Further research is needed to fully understand the potential applications of this compound and to develop new synthetic methods using this compound as a catalyst.
Synthesemethoden
The synthesis of 1H-Imidazolium, 4,5-dihydro-3,4,4-trimethyl-1-((4-methylphenyl)sulfonyl)- is a multi-step process that involves the reaction of imidazole with 4-methylbenzenesulfonyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is then purified using various techniques such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
1H-Imidazolium, 4,5-dihydro-3,4,4-trimethyl-1-((4-methylphenyl)sulfonyl)- has a wide range of applications in scientific research. It is commonly used as a catalyst in organic synthesis reactions, particularly in the synthesis of heterocyclic compounds. It has also been used in material science as a building block for the synthesis of polymers and other advanced materials.
Eigenschaften
CAS-Nummer |
140703-19-1 |
|---|---|
Produktname |
1H-Imidazolium, 4,5-dihydro-3,4,4-trimethyl-1-((4-methylphenyl)sulfonyl)- |
Molekularformel |
C13H19N2O2S+ |
Molekulargewicht |
267.37 g/mol |
IUPAC-Name |
1,5,5-trimethyl-3-(4-methylphenyl)sulfonyl-4H-imidazol-1-ium |
InChI |
InChI=1S/C13H19N2O2S/c1-11-5-7-12(8-6-11)18(16,17)15-9-13(2,3)14(4)10-15/h5-8,10H,9H2,1-4H3/q+1 |
InChI-Schlüssel |
PSMDXWOUDYBQGK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC([N+](=C2)C)(C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC([N+](=C2)C)(C)C |
Synonyme |
1-(4-tosyl)-3,4,4-trimethyl-imidazolidine 1-(4-tosyl)-3,4,4-trimethylimidazolidine 1-(p-tosyl)-3,4,4-trimethylimidazolidine 1-TT-imidazolidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



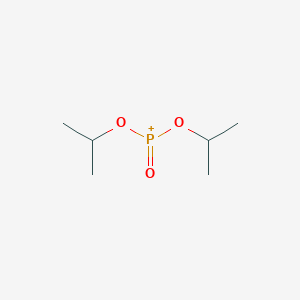
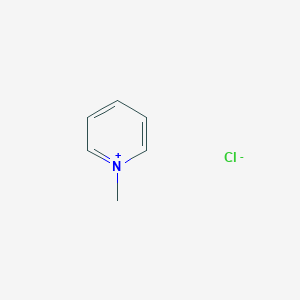
![1H-Pyrrolo[2,3-B]pyridine, 3-methoxy-2-methyl-](/img/structure/B126418.png)
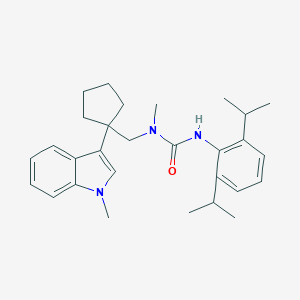
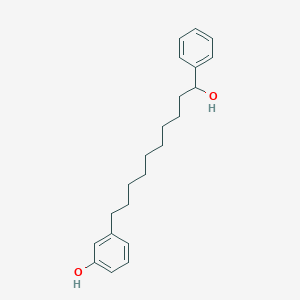
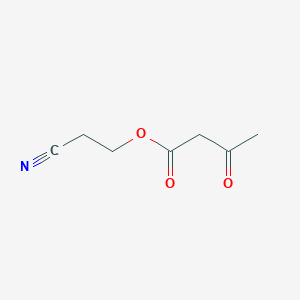

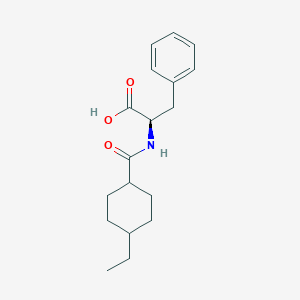
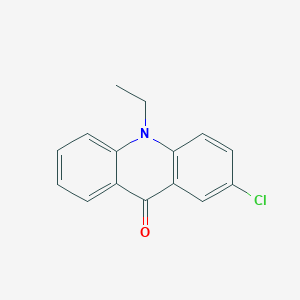
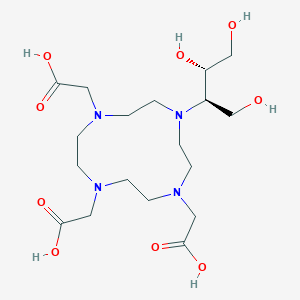
![[4-(4-Heptylphenyl)-1-hydroxy-2-(hydroxymethyl)butan-2-yl]azanium;chloride](/img/structure/B126438.png)
